1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a tetrazole ring, a phenylsulfanyl group, and a thiol group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol typically involves the reaction of 2-(phenylsulfanyl)ethylamine with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of amines.
Substitution: Formation of substituted tetrazoles with various functional groups.
Scientific Research Applications
1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The tetrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione
- Indole derivatives
Uniqueness
1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol is unique due to the presence of both a tetrazole ring and a thiol group, which confer distinct chemical and biological properties
Properties
CAS No. |
2551118-53-5 |
---|---|
Molecular Formula |
C9H10N4S2 |
Molecular Weight |
238.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.